Spiro[2.3]hexane-4-carbohydrazide
Description
Significance of Spirocyclic Systems in Organic Chemistry Research
Spirocycles, which feature two rings connected by a single common atom, are prevalent in a wide array of natural products and have become a focal point in drug discovery. Their inherent three-dimensionality and structural rigidity offer a distinct advantage over flat, aromatic systems. This unique spatial arrangement allows for more precise interactions with biological targets and can lead to improved metabolic stability. The exploration of spirocyclic scaffolds is a burgeoning area of research, with scientists continually developing new synthetic methods to access these complex structures.
The Spiro[2.3]hexane Motif: Structural Peculiarities and Research Interest
The spiro[2.3]hexane framework, consisting of a cyclopropane (B1198618) ring fused to a cyclobutane (B1203170) ring at a single carbon atom, is a particularly noteworthy spirocycle. This arrangement introduces significant ring strain, which in turn influences the molecule's reactivity and conformation. The study of such strained systems provides valuable insights into chemical bonding and reaction mechanisms. Researchers have developed various synthetic strategies to construct the spiro[2.3]hexane skeleton, including photoinduced syntheses and enzymatic resolutions, highlighting the ongoing interest in this specific motif. researchgate.netnih.govrsc.org The synthesis of novel spiro[2.3]hexane carbocyclic nucleosides has been a subject of investigation, underscoring the motif's relevance in the development of potential therapeutic agents. nih.govresearchgate.net
Hydrazide Functional Group Chemistry in Advanced Synthesis
The hydrazide group (-CONHNH2) is a versatile functional group with a rich history in organic synthesis. It serves as a crucial building block for the creation of a wide range of heterocyclic compounds and can participate in various chemical transformations. Carbohydrazide (B1668358) and its derivatives are recognized for their potential pharmacological activities, including anticancer, antibacterial, and antiviral properties. ajgreenchem.com The ability of the hydrazide moiety to form stable complexes with metal ions also makes it a valuable component in the design of new materials and catalysts.
Contextualizing Spiro[2.3]hexane-4-carbohydrazide within Modern Organic Synthesis and Design
This compound emerges at the intersection of these two key areas of chemical research. The combination of a rigid, three-dimensional spirocyclic core with a reactive and biologically relevant hydrazide functional group presents a compelling target for synthetic chemists. While specific research on this compound itself is not extensively documented in publicly available literature, its structural components suggest its potential as a scaffold for the development of novel compounds with unique properties. The synthesis of this molecule would likely involve the derivatization of a spiro[2.3]hexane carboxylic acid, a known compound. uni.lu The resulting carbohydrazide could then serve as a precursor for more complex molecular designs, integrating the desirable features of both the spirocycle and the hydrazide.
Chemical Data of this compound
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | Spiro[2.3]hexane-4-carboxylic acid, hydrazide (9CI) |
| CAS Number | 66036-87-1 |
| Molecular Formula | C7H12N2O |
| Molecular Weight | 140.18 g/mol |
| Canonical SMILES | C1CC2(C1C(=O)NN)CC2 |
Structure
3D Structure
Properties
CAS No. |
66036-87-1 |
|---|---|
Molecular Formula |
C7H12N2O |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
spiro[2.3]hexane-6-carbohydrazide |
InChI |
InChI=1S/C7H12N2O/c8-9-6(10)5-1-2-7(5)3-4-7/h5H,1-4,8H2,(H,9,10) |
InChI Key |
KVLYWCHAIALPQW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1C(=O)NN)CC2 |
Origin of Product |
United States |
Synthetic Methodologies for Spiro 2.3 Hexane 4 Carbohydrazide and Its Derivatives
Established Synthetic Routes to the Spiro[2.3]hexane Core
The construction of the spiro[2.3]hexane skeleton, characterized by a cyclopropane (B1198618) ring fused spiro-style to a cyclobutane (B1203170) ring, is a significant synthetic challenge due to its inherent ring strain. researchgate.net Various methodologies have been developed to access this unique structural motif.
Cyclopropanation Strategies
Cyclopropanation of methylenecyclobutanes stands as a primary and effective method for creating the spiro[2.3]hexane core. This approach involves the addition of a carbene or carbenoid to the exocyclic double bond of a methylenecyclobutane (B73084) derivative.
A notable example is the nickel(0)-catalyzed cyclopropanation of alkenes using [1.1.1]propellane as a carbene precursor, which successfully yields methylenespiro[2.3]hexane products. organic-chemistry.org Another effective method involves the reaction of substituted alkylidenecyclobutanes with an organoaluminum reagent, such as the one derived from trimethylaluminum (B3029685) (Me₃Al) and diiodomethane (B129776) (CH₂I₂), in dichloromethane (B109758) to produce 1,1-disubstituted spiro[2.3]hexanes. researchgate.net
The synthesis of spiro[2.3]hex-1-ene has been accomplished starting from 3-methylenecyclobutanecarbonitrile. The process involves a dibromocyclopropanation, followed by reduction of the nitrile, protection of the resulting alcohol, and a final elimination step to form the strained alkene. acs.org Additionally, the addition of dichloroketene (B1203229) to methylenecyclobutane produces a spiro nih.govnih.govheptanone, which can then undergo ring contraction to furnish spiro[2.3]hexane derivatives. rsc.org
Table 1: Cyclopropanation Strategies for Spiro[2.3]hexane Core
| Starting Material | Reagents | Product | Key Features |
| Methylenecyclobutane | Dichloroketene, then reduction | Spiro[2.3]hexane derivative | Involves a ring-contraction step. rsc.org |
| Alkenes | [1.1.1]Propellane, Ni(0) catalyst | Methylenespiro[2.3]hexane | Uses a strained propellane as a carbene source. organic-chemistry.org |
| Alkylidenecyclobutanes | Me₃Al / CH₂I₂ in CH₂Cl₂ | 1,1-Disubstituted spiro[2.3]hexanes | Solvent choice is crucial for selective formation. researchgate.net |
| 3-Methylenecyclobutanecarbonitrile | 1. CHBr₃, NaOH2. DIBAL, NaBH₄3. EtOCH=CH₂, H⁺4. Base | Spiro[2.3]hex-1-ene derivative | Multi-step synthesis to create a functionalized, strained alkene. acs.org |
Photoinduced Synthesis Approaches
Photochemical methods provide a green and efficient alternative for constructing the spiro[2.3]hexane scaffold. These reactions often proceed under mild conditions without the need for harmful reagents or catalysts.
A significant development is the direct, additive-free photoinduced synthesis of functionalized spiro[2.3]hexanes. rsc.orgresearchgate.net This method utilizes visible-light irradiation to promote the reaction between alkenes of low reactivity, offering good functional-group tolerance and operational simplicity. rsc.org Mechanistic studies suggest that the carbon-carbon bond formation occurs almost concurrently with a light-sustained initiation process. rsc.org Photochemical [2+2] cycloadditions are also a viable route for creating the cyclobutane portion of the spirocycle, which can then be further elaborated. nih.gov
Table 2: Photoinduced Synthesis of Spiro[2.3]hexane Derivatives
| Reactants | Conditions | Product Type | Advantages |
| Low reactivity alkenes | Visible-light irradiation, additive-free | Functionalized spiro[2.3]hexane | Green protocol, mild conditions, good functional group tolerance. rsc.orgresearchgate.net |
| Allene and enone | Photochemical [2+2] cycloaddition | Cyclobutene intermediate for spiro[2.3]hexane synthesis | Builds the four-membered ring photochemically. nih.gov |
Other Cycloaddition and Ring-Forming Reactions
Beyond direct cyclopropanation and photochemical methods, other cycloaddition and ring-transformation reactions are employed to build the spiro[2.3]hexane system. researchgate.net 1,3-Dipolar cycloaddition reactions involving azomethine ylides and cyclopropene (B1174273) dipolarophiles have been developed for synthesizing spiro-fused 3-azabicyclo[3.1.0]hexanes, which are structurally related to the spiro[2.3]hexane core. beilstein-journals.org
Ring expansion of smaller spiro systems also presents a viable pathway. For instance, Lewis acid-mediated rearrangement of 1-oxaspiro[2.3]hexanes, which can be synthesized via epoxidation, leads to the formation of cyclopentanones, demonstrating the intricate reactivity of these strained systems. nih.gov Conversely, ring contraction of larger spirocycles, such as the spiro nih.govnih.govheptanone formed from dichloroketene and methylenecyclobutane, can yield the desired spiro[2.3]hexane skeleton. rsc.org
Synthesis of the Carbohydrazide (B1668358) Moiety
The conversion of a carboxylic acid or its derivative, typically an ester, into a carbohydrazide is a well-established transformation in organic synthesis. This moiety is a crucial precursor for the synthesis of various heterocyclic compounds. nih.gov
General Hydrazide Formation Methodologies
The most common and direct method for preparing carbohydrazides is through the hydrazinolysis of the corresponding carboxylic esters. chemicalbook.com This reaction typically involves heating a mixture of the ester with hydrazine (B178648) hydrate, often in a protic solvent like ethanol. nih.govajgreenchem.comajgreenchem.com The reaction proceeds via nucleophilic acyl substitution, where the hydrazine displaces the alcohol portion of the ester.
For the synthesis of Spiro[2.3]hexane-4-carbohydrazide, this would involve the reaction of a spiro[2.3]hexane-4-carboxylate ester (e.g., methyl or ethyl ester) with hydrazine hydrate. nih.govajgreenchem.com The reaction conditions, such as temperature and time, may require optimization depending on the reactivity of the specific ester. chemicalbook.com Alternative methods include reacting amides with hydrazine at elevated temperatures or using activated amides under milder, catalyst-free conditions. thieme-connect.comresearchgate.netgoogle.com
Table 3: General Methods for Carbohydrazide Synthesis
| Starting Material | Reagents | Conditions | Key Features |
| Carboxylic Ester | Hydrazine Hydrate | Reflux in Ethanol | Standard and widely used method. nih.govajgreenchem.comajgreenchem.com |
| Amide | Hydrazine | 35–120 °C | Provides an alternative to the ester route. google.com |
| Activated Amide (e.g., N-acylsuccinimide) | Hydrazine Monohydrate | Aqueous environment, 25 °C | Transition-metal-catalyst-free, mild conditions. thieme-connect.com |
N-Acylhydrazide Preparation
N-acylhydrazides are the direct products of the hydrazinolysis of esters or amides. The process involves the formation of a new carbon-nitrogen bond between the acyl group (R-C=O) and the hydrazine nitrogen. While the standard procedure involves the hydrazinolysis of carboxylic esters, other methods have been developed. chemicalbook.com
The reaction of activated amides with hydrazine in an aqueous environment at room temperature provides a high-yield route to acyl hydrazides. thieme-connect.com Microwave-assisted synthesis, often performed without solvents or catalysts, has also emerged as a rapid and efficient method for producing N-acylhydrazones from hydrazides and aldehydes, highlighting a subsequent reaction of the carbohydrazide product. researchgate.net
The synthesis of the target compound, this compound, would logically follow the preparation of an appropriate spiro[2.3]hexane-4-carboxylic acid ester. This ester would then be subjected to hydrazinolysis, as described in the general methodologies, to yield the final N-acylhydrazide product.
Convergent and Divergent Synthesis Strategies for this compound
The construction of the spiro[2.3]hexane framework, the core of this compound, can be approached through both convergent and divergent synthetic strategies.
A convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then joined together in the final stages. For the spiro[2.3]hexane system, this could involve the preparation of a suitable cyclobutane precursor and a cyclopropane-forming reagent, which are then coupled to form the spirocyclic core.
In contrast, a divergent synthesis begins with a common intermediate that is progressively modified to yield a variety of structurally related compounds. In the context of this compound derivatives, a key spiro[2.3]hexane intermediate could be synthesized and then subjected to various functional group transformations to generate a library of diverse carbohydrazide analogues. For instance, a study on the synthesis of novel spiro[2.3]hexane carbocyclic nucleosides began with the formation of a racemic spiro[2.3]hexane alcohol, which was then resolved and further functionalized. nih.gov
Stereoselective Synthesis of this compound Derivatives
The synthesis of spirocyclic compounds with defined stereochemistry presents a significant challenge due to the presence of a spirocyclic carbon atom, which is a quaternary center. The development of stereoselective methods is crucial for accessing enantiomerically pure spiro[2.3]hexane derivatives, which is often a prerequisite for their application in medicinal chemistry and materials science.
Enzymatic Resolution Techniques
Enzymatic kinetic resolution has emerged as a powerful tool for the separation of enantiomers. nih.gov This technique utilizes enzymes, such as lipases, to selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. nih.govmdpi.com
A notable example is the synthesis of novel spiro[2.3]hexane carbocyclic nucleosides, where Pseudomonas cepacia lipase (B570770) was employed to resolve a racemic spiro[2.3]hexane alcohol. nih.gov This enzymatic acylation selectively produced the (+)-acetate from the racemic mixture, allowing for the separation of the two enantiomers. nih.govresearchgate.netsigmaaldrich.com This method highlights the potential of biocatalysis to achieve high enantioselectivity in the synthesis of complex spirocyclic molecules. nih.gov
| Enzyme | Substrate | Product | Key Finding | Reference |
| Pseudomonas cepacia lipase | Racemic spiro[2.3]hexane alcohol | (+)-acetate and (-)-alcohol | Successful kinetic resolution leading to enantiomerically enriched spiro[2.3]hexane derivatives. | nih.gov |
Asymmetric Catalysis in Spiro Compound Synthesis
Asymmetric catalysis offers another elegant approach to control the stereochemistry during the formation of spirocyclic systems. umn.edu This involves the use of chiral catalysts to direct the reaction towards the formation of a specific enantiomer. nih.gov Various types of asymmetric reactions, including hydrogenations, cyclopropanations, and spirocyclizations, have been developed using chiral metal complexes and organocatalysts. nih.govrsc.orgresearchgate.net
The development of chiral spiro ligands has been particularly instrumental in advancing asymmetric catalysis. researchgate.net These ligands, with their rigid C2-symmetric structures, can effectively induce chirality in a wide range of transformations. researchgate.net Chiral phosphoric acids derived from spirobiindane-7,7'-diol (SPINOL) are a prominent class of catalysts that have been successfully applied in numerous asymmetric reactions. rsc.org While direct asymmetric catalysis for this compound is not explicitly detailed in the provided search results, the principles and methodologies established for other spirocyclic systems are highly relevant and applicable. umn.edursc.orgrsc.org
| Catalyst Type | Reaction Type | Significance | Reference |
| Chiral Spiro Ligands | Asymmetric Hydrogenation, C-C and C-Heteroatom bond formation | High enantiocontrol due to rigid, C2-symmetric structure. | researchgate.net |
| Chiral Spirocyclic Phosphoric Acids (SPINOL-derived) | Various Asymmetric Reactions | Powerful Brønsted acid catalysts for enantioselective synthesis. | rsc.org |
| Cinchona Alkaloid-derived Primary Amine | Asymmetric Spirocyclization | Effective for the synthesis of spiro-dihydropyrano cyclohexanones. | rsc.org |
Green Chemistry Principles in Spiro[2.3]hexane Synthesis
The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. nih.govrsc.org These principles advocate for the use of safer solvents, renewable starting materials, catalytic reactions, and processes that maximize atom economy. nih.govrsc.orgyoutube.com
In the context of spiro[2.3]hexane synthesis, a notable advancement is the development of a photoinduced, additive-free approach. rsc.orgresearchgate.netrsc.org This method utilizes visible light to construct spirocyclic scaffolds from alkenes, avoiding the need for harmful and toxic reagents. rsc.orgrsc.org Key advantages of this green protocol include mild reaction conditions, good functional-group tolerance, and operational simplicity. rsc.orgrsc.org The reaction demonstrates a high atom economy and can be scaled up, making it a more sustainable alternative to traditional synthetic methods. rsc.org The use of biocatalysis, as discussed in the enzymatic resolution section, also aligns with green chemistry principles by employing biodegradable catalysts under mild conditions. nih.gov
| Green Chemistry Approach | Methodology | Advantages | Reference |
| Photoinduced Synthesis | Visible-light irradiation of alkenes | Additive-free, mild conditions, good functional-group tolerance, operational simplicity. | rsc.orgresearchgate.netrsc.org |
| Enzymatic Catalysis | Use of enzymes like lipases for resolution | Biodegradable catalyst, mild reaction conditions, high selectivity. | nih.govnih.gov |
Reactivity and Reaction Mechanisms of Spiro 2.3 Hexane 4 Carbohydrazide
Chemical Behavior of the Spiro[2.3]hexane Framework
The spiro[2.3]hexane framework is a unique bicyclic system where a cyclopropane (B1198618) and a cyclobutane (B1203170) ring are joined by a single common carbon atom. guidechem.comchemspider.com This structure dictates its chemical properties, which are largely influenced by significant ring strain and distinct conformational constraints. nih.govrsc.org
Ring Strain and its Influence on Reactivity
The reactivity of the spiro[2.3]hexane system is intrinsically linked to the high ring strain inherent in its three- and four-membered rings. nih.govwikipedia.org Ring strain arises from deviations from ideal bond angles, leading to increased potential energy and a higher propensity to undergo ring-opening reactions. wikipedia.org Both cyclopropane and cyclobutane possess substantial strain energy, which makes them more reactive than their acyclic or larger-ring counterparts. wikipedia.org
The strain in the spiro[2.3]hexane skeleton is a combination of angle strain, where the internal C-C-C bond angles are forced to be much smaller than the ideal 109.5° for sp³ hybridized carbons, and torsional strain from eclipsing interactions. wikipedia.org For instance, the C-C-C bond angles in cyclopropane are 60°, leading to intense angle strain. wikipedia.org While cyclobutane is slightly less strained, its bond angles are still compressed to around 90°. wikipedia.org This stored energy can be released in chemical reactions, often acting as a driving force. nih.gov The incorporation of a cyclopropyl (B3062369) ring can enhance binding to biological targets and increase stability towards oxidative metabolism due to the high ring-strain-induced bond strength. rsc.org
| Cycloalkane | Strain Energy (kcal/mol) |
|---|---|
| Cyclopropane | 29 |
| Cyclobutane | 26.3 |
| Cyclopentane | 7.4 |
| Cyclohexane (B81311) | 1.3 |
Data sourced from reference wikipedia.org.
Conformational Dynamics and Stereochemical Control
The spirocyclic nature of the spiro[2.3]hexane framework imposes significant conformational rigidity. rsc.orgcymitquimica.com Unlike flexible cyclohexane systems, the spiro[2.3]hexane core has limited conformational freedom, which provides a well-defined three-dimensional structure. This rigidity is crucial for stereochemical control in reactions, as the substituents on the rings are held in fixed spatial orientations relative to each other.
Crystallographic studies of related spiro[2.3]hexene derivatives show how the cyclobutane ring pulls substituents away from the faces of the cyclopropene (B1174273) ring, resulting in reduced steric hindrance for certain reaction trajectories. acs.org In the case of Spiro[2.3]hexane-4-carbohydrazide, the carbohydrazide (B1668358) group is attached to the cyclobutane ring. Its orientation (axial vs. equatorial-like) will be largely fixed and will dictate its accessibility to reagents, influencing the stereochemical outcome of any transformations. cymitquimica.com The unique spiro configuration imparts distinct stereochemical properties that influence reactivity and molecular interactions. cymitquimica.com The conformational analysis of spiro compounds is a key area of study, often employing techniques like NMR to understand the interconversion between isomers. rsc.org
| Parameter | Observed Angle in Spiro[2.3]hex-1-ene | Ideal Angle |
|---|---|---|
| C=C Bond Length | 1.27–1.28 Å | ~1.34 Å |
| Opposing Angle in Cyclopropene Ring | ~50° | N/A |
| Angle between C³-substituents | 92.3° | ~109.5° |
Data adapted from crystallographic analysis of spiro[2.3]hex-1-ene 24. acs.org These values provide insight into the geometric constraints of the spiro[2.3]hexane skeleton.
Reactivity of the Carbohydrazide Functional Group
The carbohydrazide group (-CONHNH₂) is a derivative of hydrazine (B178648) and possesses a rich and versatile chemical reactivity, primarily centered on the nucleophilicity of its nitrogen atoms.
Nucleophilic Reactivity of Hydrazides
Hydrazides, like hydrazines, are potent nucleophiles. youtube.comresearchgate.net The terminal amino group (-NH₂) is strongly nucleophilic and reacts readily with electrophiles. thermofisher.com This enhanced nucleophilicity, sometimes referred to as the "alpha effect," is attributed to the presence of an adjacent atom (the other nitrogen) with a lone pair of electrons. youtube.com Hydrazides can react with a variety of electrophilic centers, most notably the carbonyl carbon of aldehydes and ketones. thermofisher.comsaskoer.ca The reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazide onto the electrophilic carbonyl carbon. thermofisher.comsaskoer.ca Studies comparing various amines and hydrazines have shown that hydrazine itself has a reactivity similar to that of methylamine. researchgate.net
Condensation and Cyclization Reactions in Carbohydrazide Derivatives
A hallmark reaction of carbohydrazides is their condensation with carbonyl compounds. thermofisher.com A condensation reaction is one where two molecules combine, often with the elimination of a small molecule like water. libretexts.orgmonash.edu The reaction between a carbohydrazide and an aldehyde or ketone initially forms a hydrazone via nucleophilic addition followed by dehydration. youtube.com
These hydrazone intermediates are often stable but can also serve as precursors for subsequent cyclization reactions. researchgate.netrsc.org Depending on the structure of the carbonyl compound and the reaction conditions, the hydrazone can undergo intramolecular reactions to form a wide variety of stable heterocyclic rings, such as triazinones or pyrazolines. acs.orgresearchgate.net This strategy is a powerful tool in synthetic organic chemistry for building complex molecular architectures from simple precursors. rsc.orgnih.gov
Mechanistic Investigations of this compound Transformations
While no specific mechanistic studies for this compound have been published, plausible reaction pathways can be predicted based on the known reactivity of its components.
A likely transformation would involve the reaction of the carbohydrazide group with an electrophile, such as an aldehyde or ketone. The mechanism would proceed as follows:
Nucleophilic Attack: The terminal nitrogen atom of the this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of the reaction partner. thermofisher.comsaskoer.ca This step forms a tetrahedral intermediate.
Proton Transfer: A series of proton transfers would occur to neutralize the charges within the intermediate.
Dehydration: The intermediate would then eliminate a molecule of water to form a stable N=C double bond, resulting in a spiro[2.3]hexane-4-carbohydrazone derivative. youtube.com
Throughout this process, the spiro[2.3]hexane framework would likely remain intact, acting as a rigid, sterically-demanding scaffold. The fixed conformation of the spirocyclic system would influence the approach of the electrophile, potentially leading to high stereoselectivity in the product. Any subsequent cyclization of the resulting hydrazone would also be heavily influenced by the steric and conformational constraints imposed by the spiro rings. Reactions that might involve the strained rings themselves, such as ring-opening, would require more forceful conditions, like the use of strong acids or transition metal catalysts, which could cleave the strained C-C bonds. nih.gov
Computational Elucidation of Reaction Pathways
Computational chemistry, particularly using Density Functional Theory (DFT), serves as a powerful tool for predicting and understanding the reaction pathways of complex molecules. mdpi.com Although no specific DFT studies on this compound are available, the principles can be applied to elucidate its potential reactivity.
Theoretical calculations for related compounds have provided significant insights. For instance, computational studies on spiro[2.3]hex-1-ene indicated that its enhanced reactivity in cycloaddition reactions is due to the unique spirocyclic structure, which alleviates steric repulsion in the transition state, in addition to the inherent ring strain. acs.org A similar effect would be expected for this compound, where the strained framework influences the reactivity of the carbohydrazide substituent.
A typical computational approach would involve:
Geometry Optimization: Determining the most stable three-dimensional structure of the molecule. DFT calculations at a level like B3LYP/6-311+G* would be used to find the lowest energy conformation. mdpi.com
Frontier Molecular Orbital (HOMO-LUMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for predicting chemical reactivity. mdpi.com The HOMO-LUMO gap indicates the molecule's kinetic stability and chemical reactivity. For the carbohydrazide moiety, the nitrogen lone pairs would likely contribute significantly to the HOMO, marking them as sites for electrophilic attack and oxidation.
Transition State Searching: For any proposed reaction, such as thermal rearrangement or reaction with an electrophile, computational methods can identify the transition state structure and calculate its energy. This activation energy is key to determining the reaction's feasibility and rate.
Thermodynamic Calculations: Enthalpies of formation and reaction energies can be calculated to predict the stability of products and determine whether a reaction is energetically favorable. mdpi.com
In studies of other hydrazone derivatives, DFT calculations have been successfully used to corroborate experimental data from NMR and to analyze molecular geometry and potential biological activity. researchgate.netscite.ai For this compound, such calculations would be invaluable for mapping potential energy surfaces of rearrangement pathways and predicting sites of reactivity.
Interactive Table: Potential Computational Analysis for this compound
| Computational Method | Parameter to be Determined | Anticipated Significance |
|---|---|---|
| DFT (e.g., B3LYP/6-311+G*) | Optimized Molecular Geometry | Provides bond lengths, bond angles, and dihedral angles of the lowest energy structure. |
| Frontier Molecular Orbital (FMO) Theory | HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. mdpi.com |
| Transition State Theory (QST2/QST3) | Activation Energy (Ea) of Reactions | Determines the feasibility and rate of potential reactions like rearrangements or oxidations. |
| Natural Bond Orbital (NBO) Analysis | Atomic Charges and Orbital Interactions | Identifies nucleophilic and electrophilic centers within the molecule. |
Experimental Mechanistic Studies (e.g., Cyclic Voltammetry)
Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of a compound, providing qualitative information about reaction mechanisms and thermodynamic parameters. acs.orgnih.gov While no CV data exists for this compound, studies on analogous carbohydrazide compounds offer a clear picture of the expected behavior.
The electrochemical activity of this molecule would be centered on the carbohydrazide group (-CONHNH₂), which is susceptible to oxidation. Research on pyridine-2,6-dicarbohydrazide (B1583541) demonstrated that its electrochemical behavior is highly dependent on the pH of the medium. researchgate.net
In neutral solutions (e.g., KCl), the carbohydrazide group may show no significant redox activity. researchgate.net
In acidic solutions (e.g., HCl), a reduction peak might be observed. researchgate.net
In basic solutions (e.g., NaOH), both oxidation and reduction peaks are likely to appear, indicating a quasi-reversible or irreversible redox process at the electrode surface. researchgate.net For pyridine-2,6-dicarbohydrazide in a basic medium, reduction and oxidation peaks appeared at -0.06 V and 0.18 V, respectively. researchgate.net
The electrochemical process for hydrazide derivatives typically involves the transfer of electrons and protons. The oxidation is often irreversible due to follow-up chemical reactions of the initially formed radical species. By varying the scan rate in a CV experiment, one can determine whether the process is diffusion-controlled or adsorption-controlled. iieta.org Further analysis can yield key electrochemical parameters like the diffusion coefficient (D) and the electron transfer coefficient (α).
Interactive Table: Expected Cyclic Voltammetry Behavior based on Analogue Studies
| Medium (Supporting Electrolyte) | Expected pH Range | Observed Redox Peaks for Pyridine-2,6-dicarbohydrazide researchgate.net | Inference for this compound |
|---|---|---|---|
| HCl (0.1 M) | Acidic (pH ~4.3) | One reduction peak (-0.56 V) | Potential for reduction of the protonated hydrazide group. |
| KCl (0.1 M) | Neutral (pH ~7.0) | No distinct peaks observed | Likely to be electrochemically inactive in neutral media. |
| NaOH (0.1 M) | Basic (pH ~9.1) | One reduction peak (-0.06 V) and one oxidation peak (0.18 V) | Expected to undergo oxidation at the hydrazide moiety. |
Rearrangement Pathways Involving the Spiro[2.3]hexane System
The high ring strain of the spiro[2.3]hexane framework, combining a cyclopropane and a cyclobutane ring, makes it susceptible to rearrangement reactions, particularly under thermal or solvolytic conditions. These reactions aim to relieve strain by ring-opening or expansion.
Thermal Rearrangements: Studies on unsaturated spiro[2.3]hexane derivatives have shown that while they are generally stable at ambient temperatures, they undergo significant rearrangements at elevated temperatures. For example, spiro[2.3]hex-4-enes rearrange at temperatures between 265-450 °C. The primary pathway involves the cleavage of the cyclobutane ring to form allylidenecyclopropanes. These intermediates can then undergo further rearrangement to yield derivatives of 3-methylenecyclopentene.
A related system, spiro[2.4]hepta-1,4,6-triene, undergoes thermal rearrangement at much lower temperatures (50 °C) via a acs.orgsynarchive.com-sigmatropic shift to form a bicyclo[3.2.0]heptatriene intermediate, which subsequently dimerizes. uc.edu This highlights that the specific structure and degree of unsaturation heavily influence the rearrangement conditions and products.
Solvolytic and Other Rearrangements: The reactivity is also highly dependent on the substitution pattern. Research on the solvolytic rearrangement of spiro[2.3]hexane-4-methanol—an analogue with a substituent at the same carbon as the target molecule—demonstrates the susceptibility of the C4 position to reactions involving carbocationic intermediates. acs.org Such intermediates could readily trigger ring expansion or cleavage.
Furthermore, related heteroatom-containing spirocyclic systems can undergo different types of rearrangements. For instance, 1-oxaspiro[2.3]hexanes can undergo a base-initiated stereospecific Payne rearrangement, which involves the migration of an epoxide. wikipedia.orgorganicreactions.org This suggests that the presence of functional groups capable of intramolecular attack, like the carbohydrazide group, could potentially open up unique rearrangement pathways not seen in the parent hydrocarbon system.
Interactive Table: Known Rearrangement Pathways of Spiro[2.3]hexane Derivatives
| Starting Material | Conditions | Key Intermediate(s) | Final Product(s) | Reference |
|---|---|---|---|---|
| Spiro[2.3]hex-4-ene derivatives | Thermal (265–450 °C) | Allylidenecyclopropanes | 3-Methylene-cyclopentene derivatives | princeton.edu |
| Spiro[2.3]hexadienes | Thermal (>60 °C) | Allylidenecyclopropenes (tentative) | Labile products | princeton.edu |
| Spiro[2.3]hexane-4-methanol | Solvolysis | Carbocationic species | Rearranged alcohol products | acs.org |
| 1-Oxaspiro[2.3]hexane (analogue) | Base-initiated | Isomeric epoxy alcohol | Isomeric 1,2-epoxy alcohol (Payne Rearrangement) | wikipedia.org |
Structural Elucidation and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis
A theoretical ¹H NMR spectrum of Spiro[2.3]hexane-4-carbohydrazide would be expected to show distinct signals corresponding to the protons on the cyclopropane (B1198618) and cyclobutane (B1203170) rings, as well as the protons of the hydrazide group (-CONHNH₂). The protons on the cyclopropane ring would likely appear in the upfield region (typically 0.2-1.5 ppm) due to their unique shielding environment. The cyclobutane protons would resonate at slightly higher chemical shifts. The proton attached to the carbon bearing the carbohydrazide (B1668358) group (CH-C=O) would be expected at a more downfield position due to the deshielding effect of the carbonyl group. The NH and NH₂ protons of the hydrazide moiety would likely appear as broad signals, with their chemical shifts being sensitive to solvent and concentration.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis
In a ¹³C NMR spectrum, seven distinct signals would be anticipated for the seven carbon atoms of this compound, assuming no accidental magnetic equivalence. The spiro carbon would have a characteristic chemical shift. The carbonyl carbon of the hydrazide group would be the most downfield signal, typically in the range of 170-180 ppm. The carbons of the cyclopropane ring would appear at relatively low chemical shift values, while the cyclobutane carbons would be found at slightly higher values.
Two-Dimensional (2D) NMR Techniques for Connectivity and Stereochemistry
Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable in confirming the connectivity of the molecule. COSY would establish proton-proton couplings within the ring systems, while HSQC would correlate each proton with its directly attached carbon. HMBC would reveal longer-range correlations, for instance, between the protons and the carbonyl carbon, unequivocally establishing the position of the carbohydrazide group. NOESY (Nuclear Overhauser Effect Spectroscopy) could provide insights into the stereochemical arrangement of the molecule by identifying protons that are close in space.
Mass Spectrometry (MS)
Mass spectrometry would provide information on the molecular weight and fragmentation pattern of this compound. The molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (140.09500 Da for the exact mass). chemsrc.com Common fragmentation pathways would likely involve the loss of the hydrazide group or parts of it, as well as fragmentation of the spirocyclic ring system.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. These would include N-H stretching vibrations for the amine group (typically in the range of 3200-3400 cm⁻¹), a C=O stretching vibration for the amide carbonyl group (around 1640-1680 cm⁻¹), and C-H stretching vibrations for the cycloalkane rings (below 3000 cm⁻¹).
X-ray Crystallography for Absolute Stereochemistry and Conformation
Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry and conformation. This technique would provide precise bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the spatial arrangement of the cyclopropane and cyclobutane rings relative to each other and the conformation of the carbohydrazide substituent. Currently, there is no published X-ray crystallographic data for this compound.
While detailed experimental data for this compound remains elusive, the foundational principles of spectroscopic analysis allow for a predictive outline of its structural characteristics. Further research and publication of empirical data are necessary to fully elucidate the nuanced spectroscopic profile of this intriguing spiro compound.
Following a comprehensive search of available scientific literature and chemical databases, it has been determined that detailed, publicly accessible research findings and specific spectroscopic data for the chemical compound "this compound" are not available. The synthesis and structural characterization of this specific molecule have not been reported in the reviewed scholarly articles, patents, or spectral databases.
Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables as requested for the specified sections. Attempting to do so would require speculation or the use of data from analogous but distinct compounds, which would violate the core requirements of accuracy and strict focus on "this compound".
To maintain the integrity of scientific reporting and adhere to the instructions of providing accurate, non-hallucinatory information, the requested article cannot be produced at this time due to the absence of primary source material. Further research would be required to synthesize and characterize this compound to generate the data necessary for the requested article.
In-Depth Computational Analysis of this compound Remains an Unexplored Frontier
Initial research indicates a significant gap in the scientific literature regarding detailed computational and molecular modeling studies specifically focused on the chemical compound this compound. While theoretical and computational methodologies are well-established for analyzing related structures, such as the parent spiro[2.3]hexane scaffold and the carbohydrazide functional group, dedicated research applying these techniques to this compound is not publicly available.
This article outlines the established computational chemistry frameworks that would be essential for a thorough investigation of this compound, highlighting the type of data and insights that such studies would yield. However, due to the absence of specific research on this molecule, the following sections will describe the scientific principles and potential analytical approaches rather than presenting existing data.
Spiro 2.3 Hexane 4 Carbohydrazide As a Synthetic Building Block and Molecular Scaffold
Utilization in the Construction of Complex Organic Molecules
The spiro[2.3]hexane framework serves as a distinctive starting point for the synthesis of more elaborate molecules. The rigid, three-dimensional nature of the scaffold allows for precise spatial arrangement of appended functional groups. A notable example of this is the synthesis of novel R- and S-spiro[2.3]hexane carbocyclic nucleosides. organic-chemistry.orgrsc.org In these syntheses, the spiro[2.3]hexane moiety acts as a sugar mimic, or carbocyclic analogue, to which a nucleobase (like adenine) is attached. The synthesis of such complex structures underscores the utility of the spiro[2.3]hexane core in generating molecules with potential biological relevance, where the scaffold itself is a key component of the final architecture. organic-chemistry.org
Role as a Spirocyclic Scaffold in Organic Synthesis
Spirocyclic compounds, particularly those containing small, strained rings like the spiro[2.3]hexane system, are of growing interest to chemists. nih.gov This interest stems from their inherent three-dimensionality, a desirable feature in modern drug design that contrasts with the often flat structures of traditional aromatic building blocks. The spiro[2.3]hexane core functions as a rigid scaffold, meaning it provides a stable, non-flexible platform onto which other chemical functionalities can be built.
This rigidity results in well-defined "exit vectors"—the specific directions in which substituents point away from the core. This precise control over the spatial orientation of functional groups is crucial for optimizing interactions with biological targets like enzymes and receptors. The spiro[2.3]hexane scaffold, therefore, allows chemists to explore the three-dimensional space around a molecule in a systematic way, aiding in the design of compounds with improved properties.
The true synthetic power of spiro[2.3]hexane-4-carbohydrazide lies in the reactivity of the carbohydrazide (B1668358) moiety (-CONHNH₂). This functional group is a well-established and versatile precursor for the synthesis of a wide array of five-membered heterocyclic rings, which are themselves prevalent structures in many pharmaceuticals. While specific literature detailing these transformations on this compound is not abundant, the general chemical principles are well-documented for other carbohydrazides. beilstein-journals.orgyoutube.com
The carbohydrazide can undergo cyclocondensation reactions with various reagents to form different heterocyclic systems attached to the spiro[2.3]hexane scaffold. For instance:
1,3,4-Oxadiazoles: These can be formed by reacting the carbohydrazide with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃), or by reacting it with triethyl orthoformate. beilstein-journals.org
1,3,4-Thiadiazoles: A common route to 2,5-disubstituted-1,3,4-thiadiazoles involves reacting the carbohydrazide with carbon disulfide (CS₂) in a basic medium to form a dithiocarbazate salt, which is then treated with an alkylating agent.
Pyrazoles: Reaction of the carbohydrazide with a 1,3-dicarbonyl compound is a classic method for constructing a pyrazole (B372694) ring. youtube.com This reaction, known as the Knorr pyrazole synthesis, proceeds through the formation of a hydrazone followed by intramolecular cyclization and dehydration.
These transformations allow the spiro[2.3]hexane core to be fused or appended to a variety of important heterocyclic systems, dramatically increasing the molecular diversity that can be generated from this single building block.
Table 1: Potential Heterocyclic Systems Derived from a Carbohydrazide Moiety
| Heterocyclic System | Typical Reagents Required | General Reaction Type |
| 1,3,4-Oxadiazole | Carboxylic Acid + Dehydrating Agent (e.g., POCl₃) | Cyclodehydration |
| 1,3,4-Thiadiazole | Carbon Disulfide (CS₂) + Base (e.g., KOH) | Cyclocondensation/Alkylation |
| Pyrazole | 1,3-Dicarbonyl Compound (e.g., Acetylacetone) | Cyclocondensation |
| 1,2,4-Triazole | Isothiocyanate followed by cyclization | Addition-Cyclization |
This compound in the Design of Novel Chemical Entities
The combination of the unique spiro[2.3]hexane scaffold and the synthetically versatile carbohydrazide handle makes this compound a valuable tool for designing novel chemical entities. Medicinal chemists use such building blocks to create libraries of compounds with previously unexplored shapes and properties. The goal is to populate "new" areas of chemical space, moving beyond the flat, aromatic structures that have dominated drug discovery for decades.
By incorporating the spiro[2.3]hexane core, chemists can introduce a rigid, three-dimensional element that may lead to improved binding affinity, selectivity, or pharmacokinetic properties. The attached carbohydrazide group then serves as a reactive handle to append a diverse range of other chemical groups, particularly heterocycles, allowing for the systematic exploration of structure-activity relationships (SAR).
Bioisosteric Potential of Spiro[2.3]hexane Analogues: Structural and Conformational Considerations
A key concept in medicinal chemistry is bioisosterism, where one part of a molecule is replaced with another that has similar physical or chemical properties, with the goal of retaining or improving biological activity while optimizing other characteristics. The spiro[2.3]hexane scaffold is considered a potential bioisostere for more common ring systems found in drugs, such as piperidine (B6355638) or even flat phenyl rings.
The structural and conformational advantages of the spiro[2.3]hexane motif are significant:
Three-Dimensionality: It introduces a non-flat, rigid 3D geometry, which can lead to more specific interactions with protein binding sites compared to flexible or planar analogues.
Improved Physicochemical Properties: Replacing a traditional ring with a spiro[2.3]hexane analogue can favorably alter properties like lipophilicity (fat solubility) and metabolic stability. The strained nature of the cyclopropane (B1198618) and cyclobutane (B1203170) rings can influence the electronic environment of the molecule and its resistance to metabolic breakdown.
Novel Exit Vectors: The fixed, rigid structure provides substituents with defined spatial orientations (exit vectors) that are different from those offered by traditional ring systems, allowing for new ways to probe the binding pockets of biological targets.
These considerations make the spiro[2.3]hexane scaffold a promising component for designing next-generation therapeutic agents.
Table 2: Bioisosteric Considerations of the Spiro[2.3]hexane Scaffold
| Feature | Structural Consideration | Potential Advantage in Drug Design |
| Scaffold Rigidity | The fused cyclopropane and cyclobutane rings create a conformationally restricted system. | Reduces the entropic penalty upon binding to a target, potentially increasing binding affinity. Provides well-defined substituent orientations. |
| Three-Dimensionality | The spirocyclic nature ensures a non-planar structure. | Allows for exploration of 3D space in a binding pocket, potentially leading to increased potency and selectivity. |
| Lipophilicity | The high sp³-carbon character can alter the molecule's overall lipophilicity. | Can be tuned to improve solubility, cell permeability, and other pharmacokinetic properties. |
| Metabolic Stability | The strained ring system may be less susceptible to certain metabolic enzymes compared to more common rings. | Can increase the half-life of a drug in the body, leading to improved duration of action. |
Future Research Directions and Perspectives for Spiro 2.3 Hexane Systems
The unique three-dimensional architecture of spirocyclic compounds, particularly the strained spiro[2.3]hexane framework, has garnered increasing interest in medicinal chemistry and materials science. nih.govtandfonline.com While specific research on Spiro[2.3]hexane-4-carbohydrazide is limited, the broader class of spiro[2.3]hexane derivatives presents a fertile ground for future investigation. The rigid conformation of these molecules enables precise interactions with biological targets, potentially enhancing binding affinity and selectivity. mdpi.com The future of research in this area is poised to expand upon existing knowledge, focusing on creating more efficient synthetic pathways, understanding complex reaction mechanisms, discovering new functionalities, and leveraging computational power for predictive design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
